

3-Allyl-4,5-dimethoxybenzoic acid IUPAC nomenclature

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Compound of Interest

Compound Name: 3-Allyl-4,5-dimethoxybenzoic acid

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An In-depth Technical Guide to **3-Allyl-4,5-dimethoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-allyl-4,5-dimethoxybenzoic acid**, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes its correct IUPAC nomenclature and presents a proposed synthetic pathway based on modern C-H activation chemistry. Physicochemical properties are tabulated alongside those of structurally related analogs for comparative purposes. Furthermore, the potential biological activities and applications are discussed by drawing inferences from the known bioactivities of closely related methoxy-substituted and allyl-substituted aromatic compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for applications in medicinal chemistry and materials science.

IUPAC Nomenclature

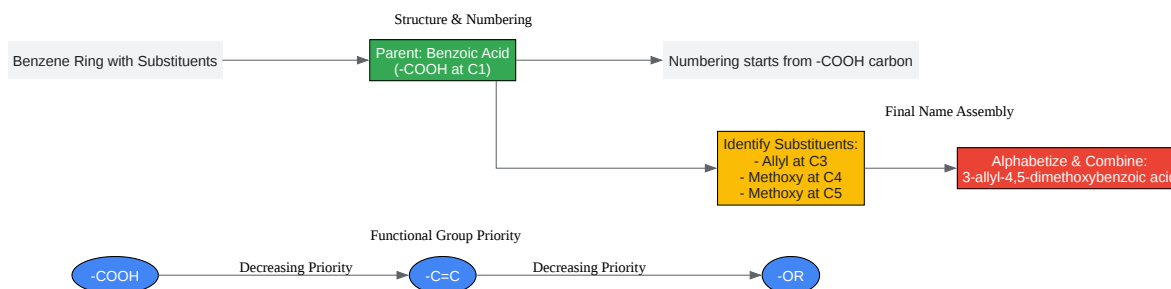
The systematic name for the compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group is the carboxylic acid, which takes precedence and defines the parent structure as benzoic acid.

According to IUPAC recommendations, the carbon atom of the carboxyl group is designated as position 1 of the benzene ring. The ring is then numbered to give the substituents the lowest possible locants. The substituents are an allyl group ($-\text{CH}_2-\text{CH}=\text{CH}_2$) and two methoxy groups ($-\text{OCH}_3$).

Following these rules, the correct IUPAC name is **3-allyl-4,5-dimethoxybenzoic acid**.

- Benzoic acid: The parent structure, consisting of a benzene ring with a carboxylic acid group.
- 4,5-dimethoxy: Two methoxy groups are located at the 4th and 5th positions relative to the carboxylic acid group.
- 3-allyl: An allyl group is located at the 3rd position.

The logical relationship for deriving the IUPAC name is illustrated below.



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Figure 1: IUPAC Nomenclature Derivation Logic.

Physicochemical Properties

Directly measured experimental data for **3-allyl-4,5-dimethoxybenzoic acid** is not widely available in the literature. The following table summarizes its basic chemical properties, with data for structurally similar compounds provided for context and comparison.

Property	3-Allyl-4,5-dimethoxybenzoic acid	3,5-Dimethoxybenzoic acid[1]	4,5-Dimethoxybenzoic acid (Veratric acid)
Molecular Formula	C ₁₂ H ₁₄ O ₄	C ₉ H ₁₀ O ₄	C ₉ H ₁₀ O ₄
Molecular Weight	222.24 g/mol	182.17 g/mol	182.17 g/mol
Appearance	Not reported (likely solid)	Powder	White to off-white crystalline powder
Melting Point	Not reported	178-180 °C	181-183 °C
Boiling Point	Not reported	Not reported	285 °C (decomposes)
Solubility	Not reported	Not reported	Slightly soluble in water; soluble in ethanol, ether
CAS Number	647855-45-6	1132-21-4	93-07-2

Synthesis and Experimental Protocols

While a specific, published synthesis for **3-allyl-4,5-dimethoxybenzoic acid** is not readily found, a plausible and modern synthetic route can be proposed based on established methodologies for the C-H functionalization of benzoic acids. A highly effective method is the ruthenium-catalyzed, carboxylate-directed ortho-C-H allylation.[2]

Proposed Synthetic Protocol: Ruthenium-Catalyzed ortho-C-H Allylation

This protocol is adapted from the general procedure for the regiospecific C-H allylation of benzoic acids.[2] The starting material would be 4,5-dimethoxybenzoic acid (veratric acid),

which is commercially available. The C-H bond at the 3-position (ortho to the carboxylate directing group) is the target for allylation.

Reaction Scheme:

4,5-Dimethoxybenzoic acid + Allyl Acetate → **3-Allyl-4,5-dimethoxybenzoic acid**

Reagents and Materials:

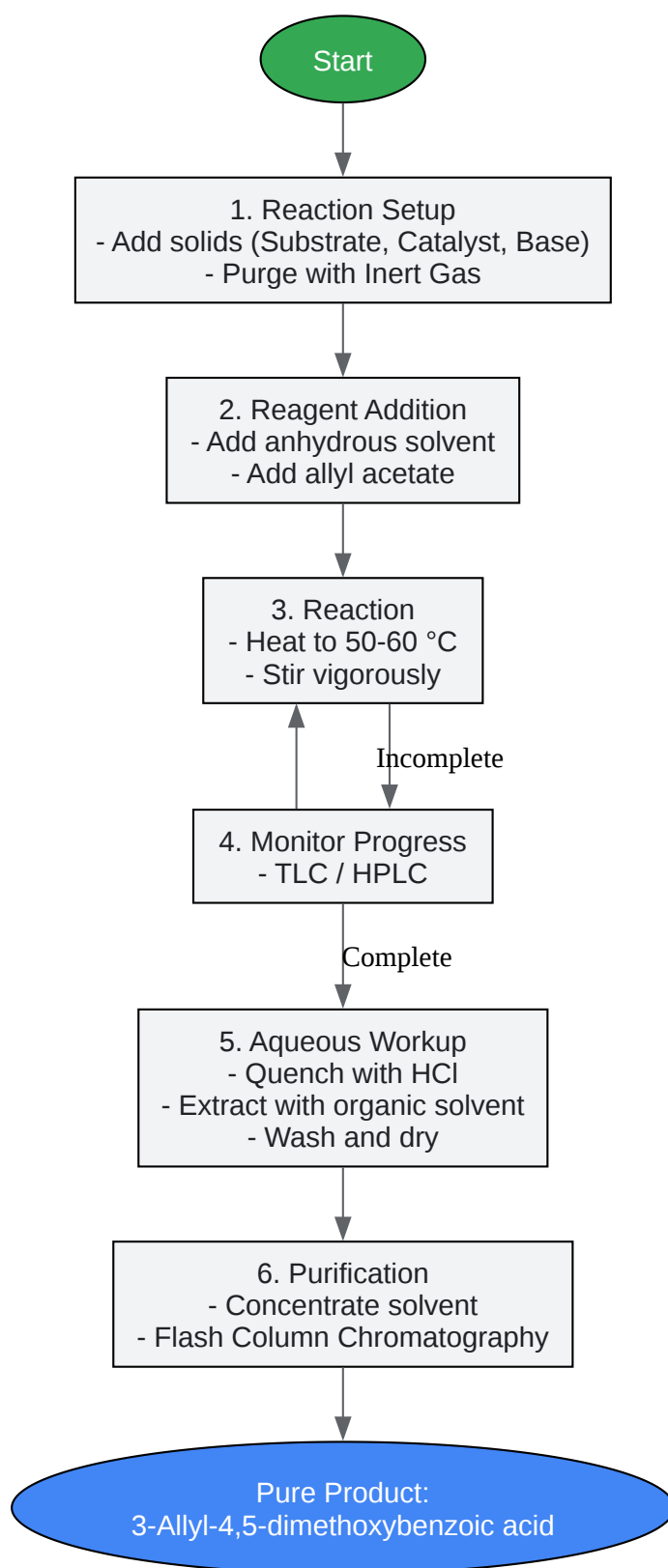
- 4,5-Dimethoxybenzoic acid
- Allyl acetate
- [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)
- Potassium phosphate (K₃PO₄) (Base)
- Anhydrous solvent (e.g., 1,4-Dioxane or t-AmylOH)
- Inert gas atmosphere (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate
- Materials for workup and purification (diethyl ether, HCl, saturated NaCl, anhydrous MgSO₄, silica gel for chromatography)

Detailed Methodology:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,5-dimethoxybenzoic acid (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv).
- Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M). Add allyl acetate (1.5 equiv) to the mixture via syringe.
- Reaction Conditions: Seal the flask and heat the reaction mixture to 50-60 °C with vigorous stirring.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by adding 1 M aqueous HCl.
 - Extract the aqueous phase three times with diethyl ether or ethyl acetate.
 - Combine the organic layers and wash with saturated aqueous NaCl (brine).
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure **3-allyl-4,5-dimethoxybenzoic acid**.

The following diagram illustrates the proposed experimental workflow.



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Figure 2: Proposed Workflow for the Synthesis of **3-Allyl-4,5-dimethoxybenzoic acid**.

Potential Biological Activity and Applications

While **3-allyl-4,5-dimethoxybenzoic acid** has not been extensively studied, its structural motifs—the substituted benzoic acid core and the allyl group—are present in many biologically active molecules. This suggests potential avenues for research into its therapeutic or industrial applications.

Inference from Methoxy-Substituted Benzoic Acids

Many methoxy-substituted benzoic acid derivatives have demonstrated a wide range of biological activities.^[3]

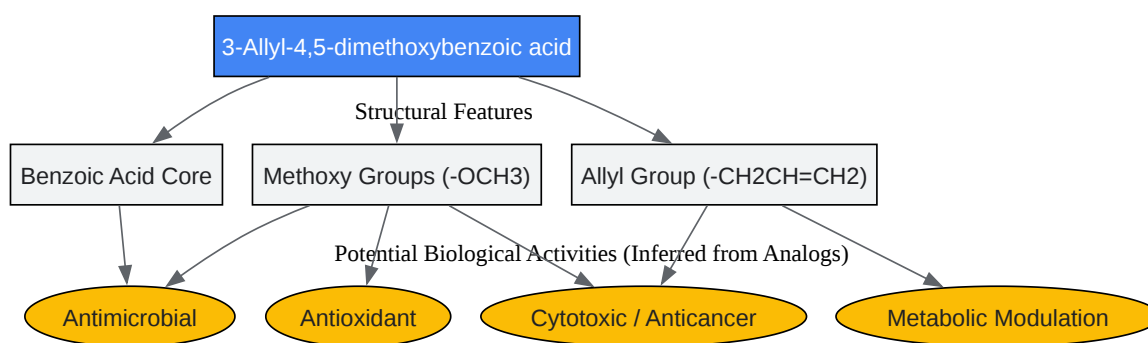
- **Antimicrobial and Antifungal Activity:** Compounds like 4-methoxybenzoic acid and its derivatives have shown inhibitory effects against various bacteria and fungi.^[4] The specific substitution pattern can significantly influence this activity.
- **Antioxidant Properties:** The presence of electron-donating methoxy groups on an aromatic ring can contribute to antioxidant capacity. Phenolic compounds are well-known antioxidants, and methoxy groups can modulate this property.^[5]
- **Modulators of Proteostasis:** Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways, suggesting potential applications in age-related diseases.^[3]

Inference from Allyl-Substituted Aromatic Compounds

The allyl group is a reactive functional group that can participate in various biological interactions and subsequent chemical reactions.

- **Enhanced Reactivity:** Allylic C-H bonds are weaker than typical sp^3 C-H bonds, making the allyl group susceptible to metabolic oxidation.^[6] This can be a key step in either the activation or detoxification of a drug molecule.
- **Cytotoxic and Anticancer Potential:** Many natural products containing allyl and methoxy-substituted benzene rings (e.g., derivatives of eugenol, safrole) exhibit cytotoxic properties, which have been explored for anticancer applications.

The combination of these functional groups in one molecule makes **3-allyl-4,5-dimethoxybenzoic acid** a candidate for screening in various biological assays, as depicted in the relationship diagram below.



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Figure 3: Inferred Structure-Activity Relationships.

Conclusion

3-Allyl-4,5-dimethoxybenzoic acid is a well-defined chemical entity whose full potential remains to be explored. This guide has established its formal IUPAC nomenclature and, in response to the absence of published synthetic procedures, proposed a detailed experimental protocol based on modern catalytic methods. By analyzing its structural components, we infer that this compound holds promise for investigation in antimicrobial, antioxidant, and cytotoxic applications. It represents a valuable target for synthesis and screening in drug discovery and materials science programs. The protocols and data presented herein provide a solid foundation for researchers to initiate such investigations.

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